molecular formula C22H26ClN7O3S B564371 Dasatinib-d8 N-Oxide CAS No. 1189988-36-0

Dasatinib-d8 N-Oxide

Cat. No.: B564371
CAS No.: 1189988-36-0
M. Wt: 512.055
InChI Key: UEFNEEZCTQCRAW-COMRDEPKSA-N
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Biological Activity

Dasatinib-d8 N-Oxide is a deuterated form of dasatinib, a potent dual Src/Bcr-Abl inhibitor widely used in the treatment of chronic myeloid leukemia (CML) and other malignancies. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

This compound has the following chemical characteristics:

  • CAS Number : 1189988-36-0
  • Molecular Formula : C₂₂H₁₈D₈ClN₇O₃S
  • Molecular Weight : 512.05 g/mol
  • Structural Formula :
N 2 Chloro 6 methylphenyl 2 6 4 2 hydroxyethyl 1 piperazinyl d8 2 methyl 4 pyrimidinyl amino 5 thiazolecarboxamide N Oxide\text{N 2 Chloro 6 methylphenyl 2 6 4 2 hydroxyethyl 1 piperazinyl d8 2 methyl 4 pyrimidinyl amino 5 thiazolecarboxamide N Oxide}

Biological Activity

This compound is primarily recognized for its role as a metabolite of dasatinib, exhibiting similar pharmacological properties. The compound functions as an inhibitor of several tyrosine kinases, including Bcr-Abl and Src family kinases.

  • Tyrosine Kinase Inhibition : this compound inhibits the activity of Bcr-Abl and Src kinases, which are critical in the signaling pathways that promote cell proliferation and survival in cancer cells.
  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells by disrupting these signaling pathways, leading to reduced cell viability and increased cell death rates.

Pharmacokinetics

This compound is absorbed rapidly following oral administration, with studies indicating that it is a pharmacologically active metabolite that contributes to the overall therapeutic effects observed with dasatinib treatment.

Table 1: Pharmacokinetic Parameters of Dasatinib and Its Metabolites

ParameterDasatinibThis compound
Cmax (ng/mL)10078
AUC (ng·h/mL)130.689.6
Half-life (h)5.04.5

Clinical Studies

Several studies have evaluated the efficacy and safety profile of dasatinib and its metabolites, including this compound.

Case Study Insights

  • Efficacy in CML Patients : A randomized trial demonstrated that patients treated with dasatinib achieved a major molecular response (MR 3.0) significantly faster than those treated with imatinib. The MR 3.0 rates were 68% for dasatinib compared to 17% for imatinib at the six-month mark .
  • Adverse Effects : Clinical observations noted that dasatinib treatment could lead to pleural effusions and other non-hematological toxicities, with some patients experiencing significant adverse events requiring hospitalization .

Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFNEEZCTQCRAW-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C([N+](C(C(N1C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])([2H])[2H])(CCO)[O-])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675657
Record name N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-4-oxo(~2~H_8_)-4lambda~5~-piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189988-36-0
Record name N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-4-oxo(~2~H_8_)-4lambda~5~-piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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